1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
CAS No.: 338748-73-5
Cat. No.: VC3996544
Molecular Formula: C17H20N2O
Molecular Weight: 268.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338748-73-5 |
|---|---|
| Molecular Formula | C17H20N2O |
| Molecular Weight | 268.35 g/mol |
| IUPAC Name | 6-methyl-2-oxo-1-[(2,4,6-trimethylphenyl)methyl]-3,4-dihydropyridine-5-carbonitrile |
| Standard InChI | InChI=1S/C17H20N2O/c1-11-7-12(2)16(13(3)8-11)10-19-14(4)15(9-18)5-6-17(19)20/h7-8H,5-6,10H2,1-4H3 |
| Standard InChI Key | YLGOXBMFCHMBED-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)CN2C(=C(CCC2=O)C#N)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)CN2C(=C(CCC2=O)C#N)C)C |
Introduction
Chemical Identity and Structural Elucidation
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 338748-73-5 | |
| Molecular Formula | ||
| Molecular Weight | 268.35 g/mol | |
| Melting Point | 150–152°C | |
| LogP (Predicted) | ~3.2 (hydrophobic) | |
| SMILES | CC1=CC(=C(C(=C1)C)CN2C(=C(CCC2=O)C#N)C)C |
Synthesis and Derivative Chemistry
Synthetic Pathways
While explicit synthetic protocols for 338748-73-5 are proprietary, analogous pyridine derivatives suggest plausible routes:
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Friedel-Crafts Alkylation: The mesitylmethyl group is likely introduced via alkylation of a pyridine precursor using mesitylene and a Lewis acid catalyst (e.g., AlCl₃).
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Cyclocondensation: Formation of the tetrahydro-pyridine ring could involve cyclization of a β-ketonitrile intermediate with an amine .
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Oxidation and Functionalization: Post-cyclization oxidation at C6 and nitrile introduction at C3 complete the structure .
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 2-Methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile | Core scaffold precursor | |
| Mesitylene derivatives | Alkylating agents |
Derivatives and Analogues
Structural modifications of this compound focus on:
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N1-substituents: Replacing mesitylmethyl with aryl or alkyl groups to modulate steric and electronic effects.
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C3-functionalization: Converting the nitrile to amides or carboxylic acids for enhanced solubility .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s hydrophobicity (LogP ≈ 3.2) limits aqueous solubility, favoring organic solvents like dichloromethane or THF. Stability studies indicate decomposition above 200°C, with the nitrile group susceptible to hydrolysis under acidic conditions .
Spectroscopic Characterization
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